molecular formula C11H22N2O3S B13483071 tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate

tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate

Cat. No.: B13483071
M. Wt: 262.37 g/mol
InChI Key: IVUKFWKOHBQNDY-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate is a specialized organosulfur compound featuring a cyclopentyl backbone modified with a sulfonimidoyl group (imino-methyl-oxo-λ⁶-sulfanyl) and a tert-butyl carbamate protective group. The sulfonimidoyl moiety (S(=N)(=O)-CH₃) introduces unique electronic and steric properties, making this compound valuable in medicinal chemistry and drug discovery, particularly as a synthetic intermediate or building block for bioactive molecules. Its structural complexity allows for diverse applications in targeting enzymes or receptors where sulfur-based interactions are critical .

Properties

Molecular Formula

C11H22N2O3S

Molecular Weight

262.37 g/mol

IUPAC Name

tert-butyl N-[3-(methylsulfonimidoyl)cyclopentyl]carbamate

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-8-5-6-9(7-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14)

InChI Key

IVUKFWKOHBQNDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)S(=N)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate and its analogs:

Compound Core Structure Molecular Formula Key Functional Groups Notable Properties
tert-butyl N-{3-[imino(methyl)oxo-λ⁶-sulfanyl]cyclopentyl}carbamate Cyclopentyl C₁₁H₂₂N₂O₃S Sulfonimidoyl, tert-butyl carbamate Balanced steric bulk; moderate solubility in organic solvents; versatile intermediate
tert-butyl N-{3-[imino(methyl)oxo-λ⁶-sulfanyl]cyclobutyl}carbamate Cyclobutyl C₁₀H₂₀N₂O₃S Sulfonimidoyl, tert-butyl carbamate Increased ring strain; higher reactivity due to smaller ring size
tert-butyl N-{3-[imino(methyl)oxo-λ⁶-sulfanyl]phenyl}carbamate Phenyl C₁₂H₁₈N₂O₃S Sulfonimidoyl, tert-butyl carbamate Aromatic π-system; potential for π-π stacking interactions in target binding
tert-butyl (3-oxocyclobutyl)carbamate Cyclobutyl C₉H₁₅NO₃ Ketone, tert-butyl carbamate Polar ketone group; enhanced hydrophilicity; reduced steric hindrance
tert-butyl N-{2-[imino(methyl)oxo-λ⁶-sulfanyl]ethyl}cyclobutylcarbamate Ethyl-linked C₁₃H₂₃N₂O₃S Flexible ethyl spacer, sulfonimidoyl Diastereomeric mixture; conformational flexibility may affect target selectivity

Key Research Findings

Cyclopentyl vs. Cyclobutyl Analogs

  • The cyclopentyl derivative exhibits reduced ring strain compared to the cyclobutyl analog, leading to greater synthetic stability . However, the cyclobutyl variant’s smaller ring size may enhance reactivity in nucleophilic substitution reactions due to increased electron density at the sulfur center .

Aromatic vs. Aliphatic Cores

  • The phenyl-substituted analog (C₁₂H₁₈N₂O₃S) demonstrates enhanced electronic delocalization via its aromatic ring, which could improve binding affinity to hydrophobic enzyme pockets . In contrast, the cyclopentyl derivative’s aliphatic nature offers flexibility for interactions with less rigid targets .

Functional Group Modifications

  • Replacing the sulfonimidoyl group with a ketone (as in tert-butyl (3-oxocyclobutyl)carbamate) drastically alters polarity. The ketone increases water solubility but eliminates sulfur-based interactions critical for enzyme inhibition .

Stereochemical Considerations Ethyl-linked derivatives (e.g., tert-butyl N-{2-[imino(methyl)oxo-λ⁶-sulfanyl]ethyl}cyclobutylcarbamate) exist as diastereomeric mixtures, which may complicate purification but offer opportunities for enantioselective catalysis .

Biological Activity

tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article reviews the available literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₂H₁₈N₂O₃S
  • CAS Number: [Data not provided in search results]

The biological activity of this compound has been explored in several studies, particularly regarding its interactions with biological targets. The compound's design suggests it may interact with various enzymes and receptors involved in disease processes.

Biological Activity Studies

A summary of key findings from recent studies related to the biological activity of compounds similar to this compound is presented below:

StudyCompoundBiological EffectMethodology
Various tetraheterocyclic compoundsNotable antiproliferative activity against MCF-7 and MDA-MB-468 cellsMTT assay, NCI-60 cell panel assays
Related carbamatesEnzyme inhibition potentialMolecular docking simulations
Thioether derivativesCytotoxicity against tumor cell linesCytotoxicity assays

Case Studies

  • Cytotoxicity Assessment:
    • In a study assessing a series of compounds related to this class, select derivatives exhibited high cytotoxicity levels against breast cancer cell lines. Compounds were evaluated using five-dose cytotoxicity studies, revealing that certain structural features contribute to enhanced biological activity .
  • Molecular Docking Studies:
    • Molecular docking simulations have been employed to predict the binding affinities of similar compounds to target proteins involved in cancer progression. These studies suggest that compounds with similar functional groups may effectively bind to topoisomerase I, a critical target in cancer therapy .

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